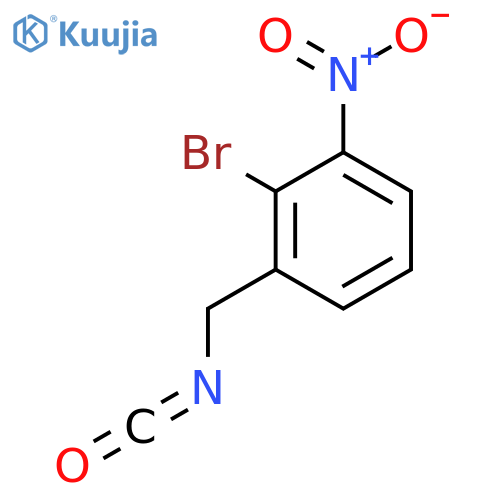Cas no 2649081-94-5 (2-bromo-1-(isocyanatomethyl)-3-nitrobenzene)

2649081-94-5 structure
商品名:2-bromo-1-(isocyanatomethyl)-3-nitrobenzene
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 2-bromo-1-(isocyanatomethyl)-3-nitrobenzene
- 2649081-94-5
- EN300-1893002
-
- インチ: 1S/C8H5BrN2O3/c9-8-6(4-10-5-12)2-1-3-7(8)11(13)14/h1-3H,4H2
- InChIKey: VOKNRBOMDDTTJU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1CN=C=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 255.94835g/mol
- どういたいしつりょう: 255.94835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1893002-0.25g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 0.25g |
$855.0 | 2023-09-18 | ||
| Enamine | EN300-1893002-0.5g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 0.5g |
$891.0 | 2023-09-18 | ||
| Enamine | EN300-1893002-5g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 5g |
$2692.0 | 2023-09-18 | ||
| Enamine | EN300-1893002-5.0g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 5g |
$2692.0 | 2023-06-03 | ||
| Enamine | EN300-1893002-10.0g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 10g |
$3992.0 | 2023-06-03 | ||
| Enamine | EN300-1893002-2.5g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 2.5g |
$1819.0 | 2023-09-18 | ||
| Enamine | EN300-1893002-0.1g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 0.1g |
$817.0 | 2023-09-18 | ||
| Enamine | EN300-1893002-1.0g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 1g |
$928.0 | 2023-06-03 | ||
| Enamine | EN300-1893002-0.05g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 0.05g |
$780.0 | 2023-09-18 | ||
| Enamine | EN300-1893002-1g |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene |
2649081-94-5 | 1g |
$928.0 | 2023-09-18 |
2-bromo-1-(isocyanatomethyl)-3-nitrobenzene 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
2649081-94-5 (2-bromo-1-(isocyanatomethyl)-3-nitrobenzene) 関連製品
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量